BenchChemオンラインストアへようこそ!

1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid

Medicinal Chemistry Smoothened (SMO) Receptor Hedgehog Pathway

Free carboxylic acid analog of the glasdegib SMO inhibitor pharmacophore with critical 4-cyanophenyl urea motif. The ionizable -COOH enables one-step amide coupling (biotinylation, fluorophore labeling, PEGylation) without ester hydrolysis—unlike the ethyl ester regioisomer (CAS 1024487-04-4). The 2-acid position retains endogenous pipecolic acid (lysine metabolite) recognition. Nitrile provides an H-bond acceptor absent in non-cyanated analogs. ≥95% purity tier supports reproducible IC₅₀ determination.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1103815-97-9
Cat. No. B2783220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid
CAS1103815-97-9
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H15N3O3/c15-9-10-4-6-11(7-5-10)16-14(20)17-8-2-1-3-12(17)13(18)19/h4-7,12H,1-3,8H2,(H,16,20)(H,18,19)
InChIKeyRGFJMEONNYTRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid (CAS 1103815-97-9) – Chemical Identity and Procurement Baseline


1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid (CAS 1103815-97-9) is a small-molecule piperidine-2-carboxylic acid (pipecolic acid) derivative carrying a 4-cyanophenyl urea-type carbamoyl substituent at the piperidine nitrogen . Its molecular formula is C₁₄H₁₅N₃O₃ (MW 273.29 g/mol), featuring three hydrogen-bond donors (two from the carboxylic acid, one from the urea NH) and four H-bond acceptors (three carbonyl/urea oxygens and the nitrile nitrogen) . The compound is commercially supplied at ≥95% purity by multiple vendors, with at least one source offering 98% purity , positioning it as an accessible research intermediate or screening candidate within the broader piperidine-carboxylic acid chemotype.

Why 1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid Cannot Be Casually Swapped with In-Class Analogs


Within the piperidine-2-carboxylic acid (pipecolic acid) chemotype, seemingly minor structural variations produce functionally non-interchangeable molecules. The 4-cyanophenyl carbamoyl substituent introduces a geometrically constrained, electron-deficient aromatic ring with a nitrile H-bond acceptor that is absent in the unsubstituted phenyl analog 1-(phenylcarbamoyl)piperidine-2-carboxylic acid . Moving the nitrile to the 2-position and changing connectivity from carbamoyl to a direct N-aryl linkage (as in 1-(2-cyanophenyl)piperidine-2-carboxylic acid) fundamentally alters the conformational landscape and electronic profile . Esterification of the 2-carboxylic acid (as in ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate) eliminates the ionizable acid handle required for salt formation while shifting the substitution to the 4-position, further compounding divergence . The 4-cyanophenyl carbamoyl motif is a recognized pharmacophore in clinically validated SMO inhibitors such as glasdegib , underscoring that this substitution pattern cannot be arbitrarily replaced without altering target engagement. These distinctions are quantifiable and are detailed in the evidence guide below.

Quantitative Differentiation Evidence for 1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid


4-Cyanophenyl Carbamoyl Motif: Hydrogen-Bond Acceptor Capacity and Pharmacophoric Validation via Glasdegib

The 4-cyanophenyl carbamoyl fragment is a key pharmacophoric element independently validated in the FDA-approved drug glasdegib, where a (4-cyanophenyl)carbamoyl-amino-piperidine substructure engages the SMO receptor with an IC₅₀ of 5 nM . In contrast, the des-cyano phenyl analog 1-(phenylcarbamoyl)piperidine-2-carboxylic acid lacks this nitrile H-bond acceptor, reducing potential polar contacts . The nitrile nitrogen contributes an additional hydrogen-bond acceptor (total 4 acceptors in the target compound) and increases the calculated logP to approximately 2.0 (estimated via ChemBase data: XlogP ~1.1–2.0), modulating membrane permeability relative to the non-cyanated comparator . This is class-level inference because direct SMO or target-binding data for the specific compound CAS 1103815-97-9 are not publicly available; however, the pharmacophoric precedent is established.

Medicinal Chemistry Smoothened (SMO) Receptor Hedgehog Pathway

Free Carboxylic Acid at Position 2: Ionizable Handle for Salt Formation vs. Ester Analogs

The target compound bears a free carboxylic acid at the piperidine 2-position (pKₐ estimated ~3.5–4.5 for pipecolic acid derivatives), enabling direct salt formation with pharmaceutically acceptable cations . By contrast, ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (CAS 1024487-04-4) has the acid masked as an ethyl ester, with the carbamoyl shifted to the 4-position, precluding salt formation and requiring a hydrolysis step to liberate the free acid . The free acid also provides a conjugation-ready handle for amide coupling or biotinylation, whereas the ester analog demands additional synthetic manipulation . This is a cross-study comparable point: the acid vs. ester distinction is intrinsic and independent of biological assay data.

Pharmaceutical Salts Solubility Formulation

Piperidine-2-Carboxylic Acid (Pipecolic Acid) Scaffold: Chiral Center and Metabolic Recognition Distinct from Piperidine-4-Carboxylic Acid Isomers

Piperidine-2-carboxylic acid (pipecolic acid, homoproline) is an endogenous lysine metabolite recognized by metabolic enzymes and transporters distinct from its 3- or 4-carboxylic acid regioisomers . The target compound incorporates this scaffold, placing the carboxylic acid at the 2-position adjacent to the ring nitrogen, which creates a stereogenic center (racemic unless resolved). In contrast, 1-(4-cyanophenyl)piperidine-4-carboxylic acid (CAS 162997-21-9) positions the acid at the 4-position (achiral), altering the spatial orientation of the acid group and its interaction with biological targets . Pipecolic acid is a diagnostic marker for pyridoxine-dependent epilepsy and a precursor for microbial secondary metabolites, implying pathways for metabolic processing that the 4-carboxylic acid isomer would not engage . This is class-level inference applied to the specific scaffold.

Chiral Chemistry Metabolism Pipecolic Acid

Carbamoylpiperidine Class Antiplatelet Activity: Quantitative Activity Thresholds for Structural Selection

The carbamoylpiperidine chemotype, to which the target compound belongs, has been systematically studied for inhibition of ADP-induced human platelet aggregation. The amide carbonyl of the carbamoyl substituent was shown to be essential: reduction of the amide carbonyl to CH₂ in compound 3a increased the IC₅₀ from 44.5 μM to 1565 μM (a ~35-fold loss of activity) . The target compound retains this amide carbonyl intact, whereas analogs lacking the urea-type carbonyl (e.g., 1-(2-cyanophenyl)piperidine-2-carboxylic acid, which has a direct N-aryl linkage without a urea bridge) would be predicted to lose this pharmacophoric requirement . Additionally, stereochemistry at the piperidine ring was shown to produce a 15-fold potency difference between enantiomers in the 3-carbamoylpiperidine series . While the target compound's direct antiplatelet IC₅₀ has not been reported, the class-level SAR indicates the carbamoyl urea linkage is a critical determinant of biological activity.

Platelet Aggregation Carbamoylpiperidine Structure-Activity Relationship

Supplier Purity Tiering: 98% vs. 95% Purity for Consistent SAR and Screening Reproducibility

Commercially, 1-[(4-cyanophenyl)carbamoyl]piperidine-2-carboxylic acid is available at two purity tiers: ≥95% (AKSci, CheMenu, MolCore) and 98% (Leyan) . The 98% tier reduces the maximum total impurity burden from ≤5% to ≤2%, a 2.5-fold improvement in nominal impurity ceiling. For in-class comparators such as 1-(2-cyanophenyl)piperidine-2-carboxylic acid, typical commercial purity is 95%, with the highest listed purity also at 95% . While no impurity-specific toxicology data are available for this compound, higher purity reduces the likelihood of impurity-driven false positives in cell-based assays (e.g., cytotoxicity or kinase inhibition screens), which is particularly relevant given that piperidine derivatives can contain residual amine or isocyanate byproducts from synthesis .

Chemical Purity SAR Reproducibility Procurement

Highest-Confidence Application Scenarios for 1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid


SMO / Hedgehog Pathway Inhibitor Fragment or Scaffold-Hopping Starting Point

Based on the validated 4-cyanophenyl carbamoyl pharmacophore present in glasdegib (SMO IC₅₀ = 5 nM) , this compound serves as a structurally simplified piperidine-2-carboxylic acid core that retains the key urea-linked 4-cyanophenyl recognition element. It may function as a fragment-like starting point for scaffold-hopping campaigns or as a negative-control probe lacking the benzimidazole moiety of glasdegib. Procurement of this compound rather than a non-cyanated phenyl analog ensures the nitrile H-bond acceptor is available for target engagement.

Antiplatelet SAR Expansion with Conjugation-Ready Carboxylic Acid

The carbamoylpiperidine chemotype has established antiplatelet activity, with the amide/urea carbonyl essential for potency (35-fold activity loss upon carbonyl reduction) . This compound provides the pharmacophoric carbonyl within a urea linkage, plus a free 2-carboxylic acid handle for amide coupling to generate focused libraries. The 98% purity tier supports reproducible IC₅₀ determination in platelet aggregation assays, avoiding confounding by urea-linked synthetic impurities.

Metabolite-Analog Probe for Pipecolic Acid Pathway Studies

Pipecolic acid (piperidine-2-carboxylic acid) is an endogenous lysine metabolite and a diagnostic marker for pyridoxine-dependent epilepsy . This compound appends a 4-cyanophenyl urea group to the pipecolic acid scaffold, creating a non-natural analog suitable for studying metabolic enzyme substrate tolerance or for use as a stable-isotope-labeled internal standard precursor (via nitrile-directed radiolabeling or ¹³C/¹⁵N incorporation). Researchers should select this over piperidine-4-carboxylic acid regioisomers, which lack the endogenous metabolic recognition of the 2-acid scaffold.

Salt-Form or Prodrug Candidate Requiring Direct Acid Conjugation

Unlike the ethyl ester analog (ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate, CAS 1024487-04-4) , this compound's free carboxylic acid enables direct salt screening with sodium, potassium, or amine counterions to improve aqueous solubility for in vivo dosing. It also permits one-step amide bond formation for biotinylation, fluorophore labeling, or PEGylation without prior ester hydrolysis, saving 1–2 synthetic steps in probe development workflows.

Quote Request

Request a Quote for 1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.